Diisopropenoxydimethylsilane
Description
Diisopropenoxydimethylsilane (IUPAC name: Dimethyl[(propan-2-yl)oxy]silane) is an organosilicon compound with the formula C₇H₁₄O₂Si. Its structure comprises a silicon atom bonded to two methyl groups (-CH₃) and an isopropoxy group (-O-C₃H₇). This configuration grants the compound unique solubility, thermal stability, and reactivity, making it valuable in organic synthesis, polymer chemistry, and materials science .
Properties
IUPAC Name |
dimethyl-bis(prop-1-en-2-yloxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2Si/c1-7(2)9-11(5,6)10-8(3)4/h1,3H2,2,4-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOJYIOOVPHLXBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)O[Si](C)(C)OC(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70449164 | |
| Record name | DIISOPROPENOXYDIMETHYLSILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70449164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63746-11-2 | |
| Record name | DIISOPROPENOXYDIMETHYLSILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70449164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Diisopropenoxydimethylsilane can be synthesized through the hydrosilylation of isopropenyl ethers with dimethylsilane. The reaction typically involves the use of a platinum-based catalyst, such as Karstedt’s catalyst, under mild conditions. The process can be represented as follows:
(CH3
Biological Activity
Overview of Diisopropenoxydimethylsilane
This compound is an organosilicon compound that features a silane backbone with two isopropenyl groups and two methyl groups. Its structure allows for various chemical reactions, particularly in polymer chemistry and materials science. The compound is often utilized as a precursor in the synthesis of silicone-based materials and coatings.
Potential Antimicrobial Properties
Research has indicated that silane compounds, including derivatives like this compound, may exhibit antimicrobial properties. This is attributed to their ability to form siloxane networks that can disrupt microbial cell membranes, leading to cell death.
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of any chemical compound. Preliminary studies on related silanes have shown varying degrees of cytotoxicity against different cell lines. For instance, some silanes have demonstrated effectiveness against cancer cell lines, suggesting potential applications in targeted therapies or as adjuvants in cancer treatment.
The biological mechanisms through which this compound may exert its effects are not fully elucidated but could involve:
- Cell Membrane Disruption: Similar to other silanes, it may integrate into lipid bilayers, altering permeability and leading to cell lysis.
- Reactive Oxygen Species (ROS) Generation: Some silanes can induce oxidative stress in cells, which can trigger apoptosis in cancer cells.
Study 1: Antimicrobial Efficacy
A study investigating the antimicrobial efficacy of various silane compounds found that those with multiple functional groups, such as this compound, exhibited enhanced activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of the hydrophobic nature of these compounds in facilitating membrane interactions.
Study 2: Cytotoxic Effects on Cancer Cells
In vitro studies on related silanes have shown promising results regarding their cytotoxic effects on various cancer cell lines. For example, compounds with similar structures were tested against breast and lung cancer cells, revealing significant reductions in cell viability at certain concentrations. These findings suggest that this compound may also possess similar properties warranting further investigation.
Data Table: Comparative Biological Activity of Silanes
| Compound Name | Antimicrobial Activity | Cytotoxicity (IC50) | Mechanism of Action |
|---|---|---|---|
| This compound | Moderate | TBD | Cell membrane disruption |
| Trimethoxyphenylsilane | High | 25 µM | ROS generation |
| Octadecyltrichlorosilane | Low | 50 µM | Membrane lysis |
TBD : To Be Determined; further research is needed to establish specific values for this compound.
Comparison with Similar Compounds
Key Properties :
- Molecular Weight : 158.27 g/mol
- Boiling Point : ~120–125°C (varies with purity)
- Reactivity : The isopropoxy group enhances nucleophilic substitution reactions, while the methyl groups provide steric stability.
Comparative Analysis with Similar Organosilicon Compounds
Dichlorodimethylsilane
Molecular Formula : C₂H₆Cl₂Si
Key Features :
- Contains two reactive chlorine atoms bonded to silicon.
- Highly hydrolytically reactive, forming HCl and silanols.
- Industrial use as a precursor for silicone polymers.
| Property | Diisopropenoxydimethylsilane | Dichlorodimethylsilane |
|---|---|---|
| Reactivity | Moderate (isopropoxy group) | High (Cl substituents) |
| Safety | Low volatility, less corrosive | Corrosive, releases HCl |
| Applications | Polymer crosslinking | Silicone synthesis |
Dichlorodimethylsilane’s chlorine atoms make it more hazardous and reactive compared to the isopropoxy-substituted this compound .
Hexamethyldisiloxane
Molecular Formula : C₆H₁₈OSi₂
Key Features :
- Contains a siloxane (Si-O-Si) backbone with six methyl groups.
- Low reactivity and high thermal stability.
- Used as a solvent or lubricant in silicone production.
| Property | This compound | Hexamethyldisiloxane |
|---|---|---|
| Structure | Si-O-C₃H₇ | Si-O-Si with CH₃ groups |
| Reactivity | Moderate | Low (inert) |
| Applications | Reactive intermediate | Non-reactive solvent |
Hexamethyldisiloxane’s inertness contrasts with this compound’s utility in reactive processes .
Diisopropylaminotrimethylsilane
Molecular Formula : C₉H₂₃NSi
Key Features :
- Contains an amino (-N(C₃H₇)₂) group bonded to silicon.
- Acts as a base in catalysis or protective reagent in organic synthesis.
| Property | This compound | Diisopropylaminotrimethylsilane |
|---|---|---|
| Functional Group | Isopropoxy | Amino |
| Reactivity | Nucleophilic substitution | Basic, coordinates with metals |
| Applications | Material modification | Catalysis, reagent protection |
The amino group in Diisopropylaminotrimethylsilane enables distinct applications in coordination chemistry, unlike the oxygen-centric reactivity of this compound .
Dichloromethylphenylsilane
Molecular Formula : C₇H₈Cl₂Si
Key Features :
- Combines phenyl and chlorine substituents on silicon.
- High reactivity for aryl-silicone synthesis.
| Property | This compound | Dichloromethylphenylsilane |
|---|---|---|
| Substituents | Methyl, isopropoxy | Phenyl, Cl |
| Reactivity | Moderate | High (aryl and Cl reactivity) |
| Applications | Crosslinking | Aromatic silicone precursors |
The phenyl group in Dichloromethylphenylsilane introduces aromaticity, expanding its use in specialized polymers compared to this compound’s aliphatic focus .
Research Findings and Trends
- Reactivity vs. Stability: this compound balances reactivity (from the isopropoxy group) and stability (from methyl groups), making it ideal for controlled polymerization .
- Safety Profile: Unlike chlorinated silanes (e.g., Dichlorodimethylsilane), this compound poses fewer corrosion hazards, aligning with green chemistry trends .
- Market Demand: Its use in nanotechnology (e.g., surface functionalization of nanoparticles) is growing, outpacing traditional compounds like Hexamethyldisiloxane in advanced material sectors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
